molecular formula C24H20N2O4S2 B610628 3-(1H-indol-2-yl)-2-[[5-[2-(4-methylphenyl)ethynyl]thiophen-2-yl]sulfonylamino]propanoic acid CAS No. 193809-34-6

3-(1H-indol-2-yl)-2-[[5-[2-(4-methylphenyl)ethynyl]thiophen-2-yl]sulfonylamino]propanoic acid

Cat. No. B610628
M. Wt: 464.56
InChI Key: YZPJDEUUSCDCPP-JOCHJYFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-3304 is a n orally-agent agent with potential antineoplastic activity. S-3304 inhibits matrix metalloproteinases (MMPs), thereby inducing extracellular matrix degradation, and inhibiting angiogenesis, tumor growth and invasion, and metastasis.

Scientific Research Applications

Enzyme Inhibition and Drug Design

A study by Nazir et al. (2018) explored indole-based hybrid oxadiazole scaffolds, including compounds similar to the specified acid, for their potential as urease inhibitors. These compounds showed potent inhibition, suggesting their utility in drug design for conditions involving urease activity. The findings align with computational data, indicating potential for therapeutic applications (Nazir et al., 2018).

Antidiabetic Properties

Choudhary et al. (2011) synthesized derivatives of tryptoline-3-carboxylic acid, structurally related to the specified acid, and tested them for antidiabetic activity. One compound demonstrated significant activity in diabetic rats, highlighting the potential of such compounds in diabetes treatment (Choudhary et al., 2011).

Biological Activity in Schiff Bases

Radhakrishnan, Balakrishnan, and Selvaraj (2020) examined Schiff bases derived from a compound similar to the specified acid for antimicrobial activity. These compounds exhibited significant antimicrobial properties, suggesting their use in developing new antimicrobial agents (Radhakrishnan et al., 2020).

Antioxidant and Anticancer Potential

Aziz et al. (2021) designed novel indole derivatives, structurally related to the specified acid, to act as antioxidants. One candidate showed higher antioxidant activity than ascorbic acid, indicating potential use in oxidative stress-related conditions. Additionally, these compounds may serve as cytochrome c peroxidase inhibitors (Aziz et al., 2021).

Antimicrobial Activity

Patel and Patel (2017) synthesized derivatives from compounds structurally akin to the specified acid, showing promising antimicrobial activity against various bacterial and fungal strains. This research suggests the potential of these derivatives as novel antimicrobial agents (Patel & Patel, 2017).

Inhibition of Phospholipase A2

Tomoo et al. (2014) developed indole-based inhibitors of cytosolic phospholipase A2α, an enzyme implicated in inflammatory processes. Compounds structurally related to the specified acid showed promise in inhibiting this enzyme, suggesting potential therapeutic applications in inflammation-related conditions (Tomoo et al., 2014).

properties

CAS RN

193809-34-6

Product Name

3-(1H-indol-2-yl)-2-[[5-[2-(4-methylphenyl)ethynyl]thiophen-2-yl]sulfonylamino]propanoic acid

Molecular Formula

C24H20N2O4S2

Molecular Weight

464.56

IUPAC Name

(R)-3-(1H-indol-2-yl)-2-(5-(p-tolylethynyl)thiophene-2-sulfonamido)propanoic acid

InChI

InChI=1S/C24H20N2O4S2/c1-16-6-8-17(9-7-16)10-11-20-12-13-23(31-20)32(29,30)26-22(24(27)28)15-19-14-18-4-2-3-5-21(18)25-19/h2-9,12-14,22,25-26H,15H2,1H3,(H,27,28)/t22-/m1/s1

InChI Key

YZPJDEUUSCDCPP-JOCHJYFZSA-N

SMILES

O=C(O)[C@H](NS(=O)(C1=CC=C(C#CC2=CC=C(C)C=C2)S1)=O)CC(N3)=CC4=C3C=CC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

S3304;  S-3304;  S 3304.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1H-indol-2-yl)-2-[[5-[2-(4-methylphenyl)ethynyl]thiophen-2-yl]sulfonylamino]propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(1H-indol-2-yl)-2-[[5-[2-(4-methylphenyl)ethynyl]thiophen-2-yl]sulfonylamino]propanoic acid
Reactant of Route 3
Reactant of Route 3
3-(1H-indol-2-yl)-2-[[5-[2-(4-methylphenyl)ethynyl]thiophen-2-yl]sulfonylamino]propanoic acid
Reactant of Route 4
3-(1H-indol-2-yl)-2-[[5-[2-(4-methylphenyl)ethynyl]thiophen-2-yl]sulfonylamino]propanoic acid
Reactant of Route 5
3-(1H-indol-2-yl)-2-[[5-[2-(4-methylphenyl)ethynyl]thiophen-2-yl]sulfonylamino]propanoic acid
Reactant of Route 6
Reactant of Route 6
3-(1H-indol-2-yl)-2-[[5-[2-(4-methylphenyl)ethynyl]thiophen-2-yl]sulfonylamino]propanoic acid

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